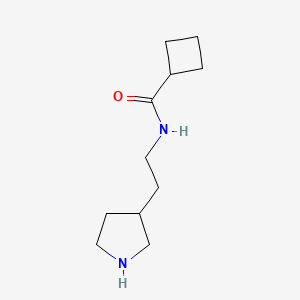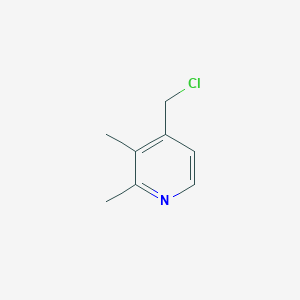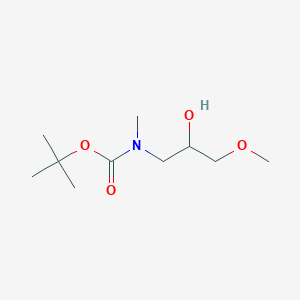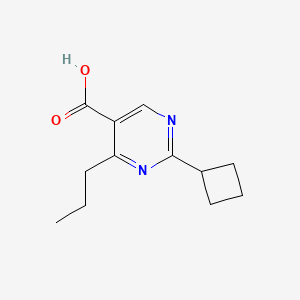![molecular formula C40H26O9 B13653564 4-[3-[3,5-bis(4-carboxyphenyl)phenoxy]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13653564.png)
4-[3-[3,5-bis(4-carboxyphenyl)phenoxy]-5-(4-carboxyphenyl)phenyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-[3,5-bis(4-carboxyphenyl)phenoxy]-5-(4-carboxyphenyl)phenyl]benzoic acid is a complex aromatic polycarboxylic acid. It is known for its unique structure, which includes multiple carboxyphenyl groups attached to a central benzoic acid core. This compound is often used in the synthesis of metal-organic frameworks (MOFs) and other advanced materials due to its ability to form stable, porous structures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[3,5-bis(4-carboxyphenyl)phenoxy]-5-(4-carboxyphenyl)phenyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 1,3,5-tris(4-methylphenyl)benzene.
Oxidation: The methyl groups are oxidized to carboxylic acids using a strong oxidizing agent such as nitric acid (HNO3) under controlled conditions.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain the final compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Oxidation: Utilizing industrial oxidizers and reactors to handle large quantities of starting materials.
Continuous Processing: Implementing continuous flow processes to enhance efficiency and yield.
Advanced Purification Techniques: Employing techniques such as chromatography and crystallization to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-[3,5-bis(4-carboxyphenyl)phenoxy]-5-(4-carboxyphenyl)phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex polycarboxylic acids.
Reduction: Reduction reactions can convert carboxylic acids to alcohols or other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid (HNO3), potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized polycarboxylic acids, while reduction can produce alcohols or other reduced derivatives.
Applications De Recherche Scientifique
4-[3-[3,5-bis(4-carboxyphenyl)phenoxy]-5-(4-carboxyphenyl)phenyl]benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of metal-organic frameworks (MOFs) and other porous materials.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various metals.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials with applications in catalysis, gas storage, and separation technologies.
Mécanisme D'action
The mechanism by which 4-[3-[3,5-bis(4-carboxyphenyl)phenoxy]-5-(4-carboxyphenyl)phenyl]benzoic acid exerts its effects involves:
Molecular Targets: The compound interacts with metal ions to form stable coordination complexes.
Pathways Involved: These complexes can participate in various catalytic and adsorption processes, making them useful in a range of applications from catalysis to gas storage.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Tris(4-carboxyphenyl)benzene: A similar compound with three carboxyphenyl groups attached to a central benzene ring.
Benzene-1,3,5-tris(4-benzoic acid): Another related compound with a similar structure but different functional groups.
Uniqueness
4-[3-[3,5-bis(4-carboxyphenyl)phenoxy]-5-(4-carboxyphenyl)phenyl]benzoic acid is unique due to its specific arrangement of carboxyphenyl groups and its ability to form highly stable and porous structures. This makes it particularly valuable in the synthesis of MOFs and other advanced materials.
Propriétés
Formule moléculaire |
C40H26O9 |
|---|---|
Poids moléculaire |
650.6 g/mol |
Nom IUPAC |
4-[3-[3,5-bis(4-carboxyphenyl)phenoxy]-5-(4-carboxyphenyl)phenyl]benzoic acid |
InChI |
InChI=1S/C40H26O9/c41-37(42)27-9-1-23(2-10-27)31-17-32(24-3-11-28(12-4-24)38(43)44)20-35(19-31)49-36-21-33(25-5-13-29(14-6-25)39(45)46)18-34(22-36)26-7-15-30(16-8-26)40(47)48/h1-22H,(H,41,42)(H,43,44)(H,45,46)(H,47,48) |
Clé InChI |
XRBHDTHEQDAVJG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=CC(=C2)OC3=CC(=CC(=C3)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-{[4-(2,5-Dimethyl-phenyl)-thiazol-2-yl]-hydrazono}-ethyl)-8-methoxy-chromen-2-one](/img/structure/B13653483.png)
![Dimethyl({2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine](/img/structure/B13653499.png)

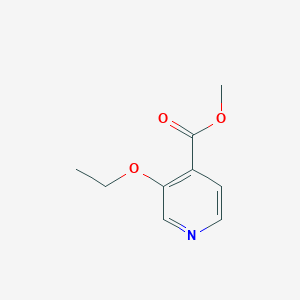
![1-[4-(Acetamidomethyl)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13653522.png)
![7-chloro-1-(5-chloro-4-methoxy-2-nitrophenyl)-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B13653528.png)
